molecular formula C17H20N2OS B2547149 N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 329795-70-2

N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2547149
CAS No.: 329795-70-2
M. Wt: 300.42
InChI Key: CRURVURIRPBNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a piperidine-substituted phenyl ring and a thiophen-2-yl group. Its structure combines lipophilic (piperidine, thiophene) and hydrogen-bonding (acetamide) motifs, making it a candidate for diverse biological applications, including kinase inhibition and apoptosis induction.

Properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-17(13-16-5-4-12-21-16)18-14-6-8-15(9-7-14)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRURVURIRPBNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and an acetamide moiety linked to a thiophene ring. Its structural formula can be represented as follows:

C16H20N2S\text{C}_{16}\text{H}_{20}\text{N}_2\text{S}

This structure is significant as it suggests possible interactions with various biological targets, particularly in the central nervous system and in antimicrobial activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown promising results against various pathogens.

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

These findings indicate that modifications in the thiophene and piperidine structures can enhance antimicrobial efficacy, suggesting that this compound may possess similar or enhanced activity against bacterial strains .

2. Central Nervous System Activity

The piperidine moiety is known for its role in neuropharmacology. Compounds containing this structure have been evaluated for their effects on neurotransmitter systems. For example, studies on related piperidine derivatives have shown interaction with opioid receptors, indicating potential analgesic properties.

Case Study: Opioid Receptor Interaction
A study assessed the binding affinity of various piperidine derivatives on μ-opioid receptors. The results demonstrated that compounds with a similar backbone exhibited significant binding, which could translate into analgesic effects.

The biological activity of this compound is likely mediated through multiple pathways:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bactericidal effects.
  • Neuropharmacological Mechanism : Its interaction with neurotransmitter receptors could modulate pain perception and emotional responses.

In Vivo Studies

In vivo evaluations are crucial for understanding the pharmacodynamics and toxicity of this compound. Preliminary studies suggest that it exhibits a favorable safety profile at therapeutic doses, but further research is needed to establish its efficacy and safety in clinical settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural and Pharmacological Insights

Piperidine vs. Piperazine Substitutions
  • The target compound’s piperidine group (vs. Piperazine derivatives (e.g., ) often exhibit higher solubility due to sulfonyl or fluorophenyl groups but may face faster renal clearance.
Thiophen-2-yl vs. Other Heterocycles
  • The thiophen-2-yl group in the target compound contributes to π-π stacking interactions in hydrophobic binding pockets, as seen in JNK inhibitors . Replacing it with cyanothiophene () introduces dipole interactions, enhancing binding affinity but possibly reducing membrane permeability.
Substituent Effects on Selectivity
  • Triazole-containing analogs () demonstrate improved kinase selectivity (JNK1/JNK3 over JNK2), highlighting the role of heterocyclic substituents in target discrimination.
  • The oxoindolin moiety in confers pro-apoptotic activity by stabilizing interactions with Bcl-2 family proteins, a mechanism absent in the parent compound.
Pharmacokinetic Modifications
  • Trifluoromethyl groups () enhance metabolic stability by resisting oxidative degradation, whereas sulfonyl groups () increase aqueous solubility, critical for intravenous formulations.

Research Findings and Implications

Activity Against Kinases

  • However, the absence of a triazole or propoxy group may limit its selectivity compared to .

Apoptosis Induction

  • While lacking the oxoindolin group of , the thiophen-2-yl moiety in the target compound could still interact with apoptotic pathways via caspase activation, albeit with lower potency.

Solubility and Bioavailability

  • Compared to sulfonylated derivatives (), the target compound’s lower polarity may reduce solubility but improve oral bioavailability, a trade-off critical for drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide, and how can purity be optimized?

  • Answer : The compound can be synthesized via N-acylation reactions between activated 2-(thiophen-2-yl)acetic acid and substituted aniline precursors. For example, analogous compounds (e.g., thiophene-acetamide derivatives) are synthesized using coupling agents like EDCI/HOBT in anhydrous DMF . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity (>95%) is confirmed via HPLC and elemental analysis. Optimization includes monitoring reaction progress by TLC and adjusting stoichiometry to minimize byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Answer : Use 1H/13C NMR to confirm proton and carbon environments, particularly the piperidinyl and thiophenyl moieties. FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) . Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model electronic properties, such as HOMO-LUMO gaps and electrophilicity indices, to predict reactivity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Answer : Conduct in vitro assays such as:

  • Antimicrobial activity : Microdilution methods against Gram-positive/negative bacteria and fungi (e.g., Candida spp.) .
  • Antioxidant potential : ABTS/DPPH radical scavenging assays .
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HepG2) to assess safety margins.
  • Enzyme inhibition : Target-specific assays (e.g., kinases, proteases) based on structural analogs (e.g., piperazine-acetamide derivatives inhibiting neurological targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer :

  • Core modifications : Replace the thiophene ring with other heterocycles (e.g., furan, pyridine) to alter electron density and binding affinity .
  • Substituent effects : Introduce lipophilic groups (e.g., trifluoromethyl) to enhance metabolic stability and blood-brain barrier penetration .
  • Piperidine substitutions : Explore alkyl or aryl groups on the piperidine nitrogen to modulate receptor selectivity .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. What computational strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Simulate compound-receptor interactions (e.g., stability of hydrogen bonds with target proteins) to explain poor in vivo activity despite strong in vitro binding .
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability issues (e.g., poor solubility, CYP450 metabolism) .
  • Free Energy Perturbation (FEP) : Quantify binding free energy differences between analogs to prioritize derivatives with improved pharmacokinetics .

Q. How can researchers address contradictory results in biological assays (e.g., antimicrobial activity varying across strains)?

  • Answer :

  • Strain-specific assays : Test against clinical isolates in addition to ATCC strains to account for genetic variability .
  • Mechanistic studies : Use transcriptomics/proteomics to identify resistance mechanisms (e.g., efflux pump upregulation).
  • Synergy testing : Combine with adjuvants (e.g., efflux inhibitors) to enhance potency .

Q. What formulation strategies improve solubility and stability for preclinical studies?

  • Answer :

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous solubility and prolong half-life .
  • Salt formation : Prepare hydrochloride or mesylate salts to improve crystallinity and stability .
  • Co-solvent systems : Employ PEG-400 or cyclodextrins for in vivo dosing .

Methodological Considerations

Q. What analytical techniques validate batch-to-batch consistency during scale-up?

  • Answer :

  • HPLC-DAD/MS : Monitor impurities and degradation products.
  • DSC/TGA : Assess thermal stability and polymorphic transitions .
  • NMR spectroscopy : Compare spectral fingerprints across batches .

Q. How should researchers mitigate safety risks during handling?

  • Answer :

  • PPE : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Follow EPA guidelines for organic solvents and amide-containing compounds .
  • Acute toxicity screening : Conduct OECD 423 tests in rodents before in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.